Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate
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Overview
Description
Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is an organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl ester, an ethoxy group, and a dimethylphenylamino group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with ethyl 2-chloroquinoline-3-carboxylate under basic conditions to form the intermediate product. This intermediate is then subjected to esterification using methanol and an acid catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. The compound may also interact with cellular pathways, leading to alterations in cell signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(3,4-dimethylphenyl)amino]-quinoline-2-carboxylate: Lacks the ethoxy group, which may affect its reactivity and biological activity.
Ethyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its physical and chemical properties.
Uniqueness
Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the ethoxy and dimethylphenylamino groups provides a distinct set of chemical and biological properties that differentiate it from other quinoline derivatives.
Properties
IUPAC Name |
methyl 4-(3,4-dimethylanilino)-6-ethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-5-26-16-8-9-18-17(11-16)19(12-20(23-18)21(24)25-4)22-15-7-6-13(2)14(3)10-15/h6-12H,5H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQGGLVJALCXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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